molecular formula C13H18N4OS2 B12008296 4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide CAS No. 92034-82-7

4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide

Cat. No.: B12008296
CAS No.: 92034-82-7
M. Wt: 310.4 g/mol
InChI Key: QZHQWFWBFAWMER-UHFFFAOYSA-N
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Description

4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide is a complex organic compound with the molecular formula C13H18N4OS2 It is known for its unique structure, which includes both carbothioyl and aminocarbothioyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide typically involves multiple steps. One common method includes the reaction of N,N-diethylbenzamide with thiourea under controlled conditions to introduce the aminocarbothioyl groups. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may result in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the aminocarbothioyl groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted benzamides and thioureas

Scientific Research Applications

4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[2-(diethylamino)ethyl]benzamide
  • 2-aminothiazole-4-carboxamide
  • ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate

Uniqueness

4-({[(aminocarbothioyl)amino]carbothioyl}amino)-N,N-diethylbenzamide is unique due to its dual aminocarbothioyl groups, which provide distinct reactivity and potential biological activity compared to similar compounds. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

92034-82-7

Molecular Formula

C13H18N4OS2

Molecular Weight

310.4 g/mol

IUPAC Name

4-(carbamothioylcarbamothioylamino)-N,N-diethylbenzamide

InChI

InChI=1S/C13H18N4OS2/c1-3-17(4-2)11(18)9-5-7-10(8-6-9)15-13(20)16-12(14)19/h5-8H,3-4H2,1-2H3,(H4,14,15,16,19,20)

InChI Key

QZHQWFWBFAWMER-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=S)NC(=S)N

Origin of Product

United States

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